molecular formula C4H3F5O2 B3050697 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride CAS No. 2794-15-2

2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride

Cat. No. B3050697
CAS RN: 2794-15-2
M. Wt: 178.06 g/mol
InChI Key: GFWUIZGXMCMESE-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride, also known as methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate, is a chemical compound with the molecular formula C5H6F4O3 . It has a molecular weight of 190.09 . This compound is used in chemical manufacturing .


Molecular Structure Analysis

The molecular structure of 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride consists of 5 carbon atoms, 6 hydrogen atoms, 4 fluorine atoms, and 3 oxygen atoms . The exact mass of the molecule is 178.00500 .

Scientific Research Applications

Environmental Applications

  • Wastewater Treatment : 2,2,3,3-Tetrafluoro-1-propanol (TFP), a related compound to 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride, has been used in CD-R and DVD-R fabrication and poses environmental challenges due to its non-biodegradability. Research has focused on its treatment via novel methods like three-phase fluidized bed reactors combining photo oxidation and adsorption processes for efficient mineralization and defluorination of TFP wastewater (Shih, Tsai, & Huang, 2013).

Chemical Synthesis and Catalysis

  • Radiofluorination in Medical Imaging : Fluorine-18, used in positron emission tomography (PET), can be derived from compounds like 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride. Spirocyclic hypervalent iodine(III) complexes, for example, enable efficient radiofluorination of non-activated arenes and heteroarenes, including substrates with bulky functionalities, for use in radiopharmaceuticals (Rotstein, Stephenson, Vasdev, & Liang, 2014).
  • Catalytic Hydrodefluorination : Transition metal fluoride complexes, such as iron(II) fluoride, are relevant for catalytic applications like C-F bond activation and fluorocarbon functionalization. These complexes have been used in the hydrodefluorination of perfluorinated aromatic compounds and fluorinated olefins, highlighting the potential of 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride derivatives in similar reactions (Vela et al., 2005).

Materials Science

  • Positive Electrodes for Secondary Cells : Iron(III) fluorides, closely related to 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride, are being investigated for their applications in energy storage and conversion, particularly in Li-ion technology. Their potential for multiple electrode reactions could significantly enhance the energy stored in commercial cells (Conte & Pinna, 2014).

Advanced Material Processing

  • Optical Functions of Inorganic Fluoride Materials : Chemical processing methods, including sol-gel techniques, are used to design and synthesize inorganic metal fluoride and oxyfluoride materials for optics and photonics. These materials, derived from compounds like 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride, find applications as anti-reflective coatings, luminescent materials, and in VUV and IR materials (Fujihara & Tokumo, 2009).

Analytical Chemistry and Sensing

  • Fluoride Ion Sensing in Drinking Water : Organostiboranes with Lewis acidic properties have been synthesized for the sensitive detection of fluoride ions, crucial for applications such as drinking water analysis and medical imaging. These compounds change color upon binding with fluoride ions, enabling visual detection of fluoride levels in water (Hirai & Gabbaï, 2014).

properties

IUPAC Name

2,2,3,3-tetrafluoro-3-methoxypropanoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F5O2/c1-11-4(8,9)3(6,7)2(5)10/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWUIZGXMCMESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(=O)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546681
Record name 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride

CAS RN

2794-15-2
Record name 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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